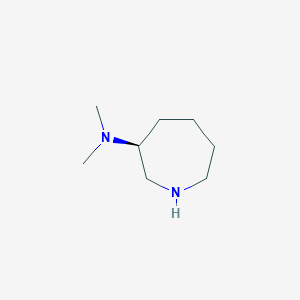

(3S)-N,N-dimethyl-3-azepanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N,N-dimethylazepan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKCNYMLYVVFAP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (3S)-N,N-dimethyl-3-azepanamine

Topic: Chemical structure and properties of (3S)-N,N-dimethyl-3-azepanamine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

A Privileged Chiral Scaffold for CNS and Metabolic Drug Discovery

Executive Summary

(3S)-N,N-Dimethyl-3-azepanamine (CAS Registry Number: 116539-55-0 for the racemate; specific enantiomer identifiers vary by catalog, e.g., MDL MFCD18917086) is a chiral, seven-membered heterocyclic diamine. It serves as a high-value building block in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands and sigma receptor modulators.

Distinguished by its conformational flexibility and dual-basicity, this scaffold offers unique pharmacokinetic advantages over its six-membered piperidine analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via chiral pool manipulation, and application in modern drug design.

Chemical Structure & Stereochemical Analysis

2.1 Molecular Identity

-

IUPAC Name: (3S)-N,N-dimethylazepan-3-amine

-

Molecular Formula: C

H -

Molecular Weight: 142.24 g/mol

-

Chiral Center: Position 3 of the azepane ring (S-configuration).

2.2 Conformational Dynamics

Unlike the rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

-

Pseudorotation: The low energy barrier between conformers allows the (3S)-dimethylamino substituent to adopt multiple spatial orientations, enhancing "induced fit" binding capabilities in protein pockets.

-

Basicity & Ionization:

-

N1 (Ring Nitrogen): Secondary amine, highly basic (Predicted pKa

10.5–11.0). -

N3 (Exocyclic Nitrogen): Tertiary amine, moderately basic (Predicted pKa

9.0–9.5). -

Physiological State: At pH 7.4, the molecule exists predominantly as a dication, facilitating strong electrostatic interactions with aspartate residues in GPCR binding sites (e.g., Histamine H3, Dopamine D2).

-

Physicochemical Properties Table

| Property | Value / Description | Notes |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; often stored as HCl salt. |

| Boiling Point | ~185–190 °C (est. at 760 mmHg) | High BP due to molecular weight and polarity. |

| Solubility | Miscible in Water, Ethanol, DMSO, DCM | Highly polar due to diamine character. |

| LogP | 0.65 (Predicted) | Lipophilic enough for CNS penetration, hydrophilic enough for solubility. |

| Polar Surface Area | 15.27 Ų | Favorable for Blood-Brain Barrier (BBB) permeation. |

| Refractive Index | Standard identification metric. |

Synthesis & Manufacturing Protocols

The most robust route to high-enantiopurity (3S)-N,N-dimethyl-3-azepanamine utilizes the Chiral Pool Strategy , starting from L-Lysine. This method avoids expensive chiral resolution steps and ensures high optical purity (>98% ee).

4.1 Synthetic Pathway Visualization

Figure 1: Chemo-enzymatic or chemical synthesis route starting from L-Lysine to yield the target chiral azepane.

4.2 Detailed Experimental Protocol (Chemical Route)

Step 1: Cyclization of L-Lysine to (S)-

-

Reagents: L-Lysine HCl, Alumina (

) or catalytic solvent system (Cyclohexanol). -

Procedure: L-Lysine is suspended in cyclohexanol and refluxed with a water separator. The intramolecular condensation occurs to form the 7-membered lactam.

-

Yield: Typically 80-85%.

-

Stereochemistry: Retention of configuration (S).

Step 2: Reduction to (S)-3-Aminoazepane

-

Reagents: Lithium Aluminum Hydride (

) or Borane-THF complex ( -

Protocol:

-

Under

atmosphere, charge a reactor with anhydrous THF and -

Add (S)-

-amino- -

Reflux for 12–16 hours.

-

Quench via Fieser method (

, 15% NaOH, -

Filter precipitate and concentrate filtrate to obtain the crude diamine.

-

Step 3: Eschweiler-Clarke Methylation

-

Reagents: 37% Aqueous Formaldehyde, Formic Acid.

-

Protocol:

-

Dissolve (S)-3-aminoazepane in Formic acid (5 equiv) at 0°C.

-

Add Formaldehyde (2.5 equiv) slowly.

-

Heat to reflux (100°C) for 8 hours.

evolution indicates reaction progress. -

Basify with NaOH to pH > 12 and extract with Dichloromethane (DCM).

-

Purification: Distillation under reduced pressure or conversion to Dihydrochloride salt for crystallization.

-

Quality Control & Analytical Standards

To ensure suitability for pharmaceutical use, the following specifications must be met:

-

Chiral Purity (HPLC): >98% ee.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

-

Proton NMR (

H-NMR, 400 MHz,-

2.8–3.0 (m, 1H, H-3), 2.6–2.8 (m, 4H, Ring

-

2.8–3.0 (m, 1H, H-3), 2.6–2.8 (m, 4H, Ring

-

Mass Spectrometry: ESI+

.

Applications in Drug Discovery[1][2]

The (3S)-N,N-dimethyl-3-azepanamine scaffold acts as a bioisostere for 3-dimethylaminopyrrolidines and 3-dimethylaminopiperidines, often improving selectivity profiles.

6.1 Target Receptors & Mechanism

-

Sigma-1 (

) Receptors: The basic nitrogen and hydrophobic ring fit the pharmacophore for sigma ligands, investigated for neuroprotection and antipsychotic activity. -

Histamine H3 Antagonists: The azepane ring provides optimal spacing between the basic amine and the lipophilic tail of H3 antagonists, enhancing potency compared to piperidine analogs.

-

Cholinergic Modulators: Used in the design of muscarinic M1 agonists for Alzheimer's disease.

6.2 Pharmacophore Interaction Map

Figure 2: Theoretical binding mode of the scaffold within a GPCR binding pocket (e.g., Histamine H3), illustrating key molecular interactions.

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

-

Handling Precautions:

-

Handle in a fume hood.

-

Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides.

-

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation and carbonate formation (absorbs

from air).

References

-

Sigma-Aldrich. (3S)-N,N-Dimethyl-3-azepanamine Product Specification. Merck KGaA. Link

-

PubChem. Compound Summary for CID 329776979. National Center for Biotechnology Information. Link

-

BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review. BenchChem Technical Library. Link

-

Journal of Medicinal Chemistry. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. ACS Publications.[1] Link

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Link

Sources

An In-depth Technical Guide to (3S)-N,N-dimethyl-3-azepanamine for Researchers and Drug Development Professionals

Introduction

(3S)-N,N-dimethyl-3-azepanamine is a chiral cyclic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a seven-membered azepane ring with a chiral center and a dimethylamino substituent, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The azepane core is a key feature in a number of biologically active compounds, and the introduction of a chiral amine at the 3-position offers opportunities for stereospecific interactions with biological targets. This guide provides a comprehensive overview of the molecular weight, physicochemical properties, and key analytical considerations for (3S)-N,N-dimethyl-3-azepanamine, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (3S)-N,N-dimethyl-3-azepanamine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | |

| Molecular Weight | 142.24 g/mol | |

| IUPAC Name | (3S)-N,N-dimethylazepan-3-amine | |

| CAS Number | Not available | |

| Physical Form | Solid | [1] |

| SMILES String | CN(C)[C@H]1CCCCNC1 | [1] |

| InChI Key | RRKCNYMLYVVFAP-QMMMGPOBSA-N | [1] |

Synthetic Considerations

The synthesis of enantiomerically pure (3S)-N,N-dimethyl-3-azepanamine is crucial for its application in stereospecific drug design. A common strategy for the synthesis of chiral amines involves the reductive amination of a corresponding ketone. In this case, a plausible synthetic route would start from an N-protected azepan-3-one. The synthesis of azepan-3-one itself can be achieved through methods like the Dieckmann condensation of an appropriate N-protected acyclic diester.[2]

A generalized workflow for the synthesis of (3S)-N,N-dimethyl-3-azepanamine is proposed below:

Caption: Proposed synthetic workflow for (3S)-N,N-dimethyl-3-azepanamine.

The key step of reductive amination of the N-protected azepan-3-one with dimethylamine would introduce the dimethylamino group. Achieving the desired (S)-stereochemistry at the C3 position would require either a stereoselective reduction method, the use of a chiral auxiliary, or the separation of enantiomers at a suitable stage. High-throughput methods for the synthesis of N,N-dimethyl tertiary amines have been developed and could be adapted for this purpose.[3][4]

Analytical Characterization and Enantiopurity Assessment

The confirmation of the structure and the determination of the enantiomeric purity of (3S)-N,N-dimethyl-3-azepanamine are critical quality control steps. A combination of spectroscopic and chromatographic techniques should be employed.

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Enantiopurity Determination: The accurate determination of enantiomeric excess (ee) is paramount for any chiral compound intended for pharmaceutical development. Several reliable methods are available for the analysis of chiral amines.

A common and effective approach involves the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR spectroscopy, or separation on a chiral stationary phase using High-Performance Liquid Chromatography (HPLC).

Example Protocol: Enantiopurity Determination by 1H NMR using a Chiral Solvating Agent

This protocol is based on the principle that a chiral solvating agent (CSA) will form diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.[5][6]

Materials:

-

(3S)-N,N-dimethyl-3-azepanamine sample

-

(R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a suitable derivative as the CSA[5]

-

Deuterated chloroform (CDCl3)

-

NMR tubes

Procedure:

-

Accurately weigh and dissolve a small amount of the (3S)-N,N-dimethyl-3-azepanamine sample in CDCl3 directly in an NMR tube.

-

Add an equimolar amount of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

-

Shake the tube for approximately 30 seconds to ensure complex formation.[5]

-

Acquire a high-resolution 1H NMR spectrum.

-

Analyze the spectrum for well-resolved signals corresponding to the two diastereomeric complexes. The integration of these distinct peaks will allow for the calculation of the enantiomeric excess.

Caption: Workflow for enantiopurity assessment using NMR with a chiral solvating agent.

Alternatively, chiral HPLC offers a robust method for the separation and quantification of enantiomers. This may require derivatization of the amine to introduce a chromophore for UV detection and to enhance interaction with the chiral stationary phase.[7][8]

Biological Context and Potential Applications

While specific biological activity for (3S)-N,N-dimethyl-3-azepanamine is not extensively documented, the azepane scaffold is present in a variety of biologically active molecules. The chiral nature of this compound, combined with the presence of basic amine functionalities, suggests potential for interaction with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The development of novel chiral amines is of significant interest in medicinal chemistry. They can serve as key intermediates in the synthesis of more complex molecules or act as pharmacologically active agents themselves. Further screening and biological evaluation of (3S)-N,N-dimethyl-3-azepanamine are warranted to explore its potential therapeutic applications.

Handling and Storage

As with any chemical, (3S)-N,N-dimethyl-3-azepanamine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an acute oral toxin (Category 4). It should be stored in a tightly sealed container in a cool, dry place.

References

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC. [Link]

-

A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. [Link]

-

In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - ResearchGate. [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G. [Link]

-

A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines - ResearchGate. [Link]

-

A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines - R Discovery. [Link]

Sources

- 1. (3S)-N,N-Dimethyl-3-azepanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

Advanced Chiral Azepane Architectures: Synthesis, Stereocontrol, and Therapeutic Applications

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a privileged structural motif in modern medicinal chemistry and asymmetric catalysis. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), chiral azepanes introduce unique conformational flexibility that allows for "induced fit" binding modes in protein pockets, particularly kinases and glycosidases. However, this same flexibility presents a formidable challenge in synthetic organic chemistry: controlling transannular interactions and stereogenicity during ring closure or functionalization.

This technical guide synthesizes the most robust methodologies for constructing chiral azepanes, detailing the mechanistic causality behind synthetic choices, and reviewing their high-impact applications in drug development, specifically focusing on Protein Kinase C (PKC) inhibitors like Balanol.

Structural Fundamentals & Stereochemical Challenges

The seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. In chiral derivatives, substituents at the C3, C4, or C5 positions can lock the ring into specific conformations, dramatically influencing bioactivity.

-

Entropic Penalty: Cyclization of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings due to transannular strain (Prelog strain).

-

Strategic Solution: Successful synthetic strategies often employ conformational constraints (e.g., fused rings, bulky protecting groups) or pre-organized precursors (e.g., Ring-Closing Metathesis precursors) to overcome this barrier.

Synthetic Masterclass: Methodologies & Protocols

Asymmetric Lithiation-Substitution (The Beak Method)

This approach, pioneered by Peter Beak, utilizes the complex-induced proximity effect (CIPE) to introduce chirality into achiral precursors. It is the gold standard for generating 2-substituted and 2,x-disubstituted azepanes with high enantiomeric excess (

Mechanism:

The reaction relies on the coordination of an organolithium species (typically

Experimental Protocol: Enantioselective Synthesis of 2-Substituted Azepanes

Validation: Self-validating via in-situ IR monitoring of the lithiated species stability.

Reagents:

- -Boc-azepane (1.0 equiv)

- -BuLi (1.3 equiv, cyclohexane solution)

- -Sparteine (1.3 equiv)

-

Electrophile (e.g., Trimethylsilyl chloride, Methyl iodide)

-

Solvent: Anhydrous Diethyl Ether (

)

Step-by-Step Workflow:

-

Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve

-sparteine (1.3 equiv) in anhydrous -

Lithiation: Add

-BuLi dropwise. Stir for 15 minutes to form the chiral base complex. -

Deprotonation: Add a solution of

-Boc-azepane in-

Critical Control Point: Stir for exactly 4-6 hours at

. Premature quenching leads to racemate; prolonged stirring can cause decomposition via

-

-

Electrophilic Trapping: Add the electrophile (1.5 equiv) rapidly.

-

Warm-up: Allow the mixture to warm slowly to room temperature over 12 hours.

-

Quench & Workup: Quench with saturated

, extract with -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Outcome: Yields typically 60-80% with

Ring-Closing Metathesis (RCM)

RCM is the preferred route for constructing the azepane core in complex natural products like (-)-Balanol . It allows for the assembly of the linear chain containing all necessary chiral centers before the difficult cyclization step.

Experimental Protocol: Synthesis of Dehydro-Azepane Core

Context: Synthesis of Balanol intermediate.

Reagents:

-

Diene precursor (Bis-olefin amine, 1.0 equiv)

-

Grubbs II Catalyst (2-5 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)

-

Additive: Titanium isopropoxide (

) (optional, to prevent chelation)

Step-by-Step Workflow:

-

Preparation: Dissolve the diene precursor in degassed DCM. High dilution (0.005 M to 0.01 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).

-

Catalyst Addition: Add Grubbs II catalyst in one portion under inert atmosphere.

-

Reflux: Heat to reflux (

for DCM,-

Monitoring: Monitor disappearance of starting material by TLC.

-

-

Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., DMSO or tris(hydroxymethyl)phosphine) and stir for 1 hour to remove ruthenium residues.

-

Filtration: Filter through a pad of Celite.

-

Purification: Concentrate and purify via flash chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern.

Caption: Decision matrix for azepane synthesis. RCM offers flexibility for complex cores, while lithiation provides direct access to simple chiral derivatives.

Pharmaceutical Applications & Case Studies

(-)-Balanol: The Benchmark of Azepane Potency

Target: Protein Kinase C (PKC)

Significance: Balanol is a fungal metabolite that acts as a potent ATP-competitive inhibitor of PKC (

Mechanism of Action:

The azepane ring mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase. The specific stereochemistry (

Quantitative Data: Activity of Balanol Analogues

| Compound Variant | Azepane Stereochemistry | PKC Isozyme | Relative Potency | |

| (-)-Balanol (Natural) | (3R, 4R) | PKC (rat brain) | 4 | 1.0 (Baseline) |

| (+)-Balanol | (3S, 4S) | PKC (rat brain) | 250 | 0.016 |

| Des-carboxy Balanol | (3R, 4R) | PKC (rat brain) | 6 | 0.66 |

| Azepane Core Only | (3R, 4R) | PKC | >10,000 | Inactive |

Analysis: The data confirms that while the azepane core provides the scaffold, the full potency requires the benzophenone "tail" for hydrophobic interactions, and the specific (

Glycosidase Inhibitors (Iminosugars)

Polyhydroxylated azepanes act as mimics of the transition state of glycosidase hydrolysis.

-

Mechanism: The protonated nitrogen of the azepane at physiological pH mimics the oxocarbenium ion intermediate.

-

Application: Treatment of lysosomal storage disorders and diabetes (via

-glucosidase inhibition).

Non-Pharmaceutical Applications: Organocatalysis

Chiral azepanes are not just drug targets but also tools. Maruoka Catalysts (binaphthyl-derived azepinium salts) utilize the rigid chiral environment of a fused azepane ring to facilitate asymmetric phase-transfer catalysis.

-

Key Feature: The 7-membered ring creates a deep chiral pocket that shields the ion pair, leading to high stereocontrol in alkylation reactions of glycine Schiff bases.

References

-

Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes. Journal of the American Chemical Society. [Link][3]

-

Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Current Organic Synthesis. [Link]

-

Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry. [Link]

-

Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

-

Ring-closing metathesis - Wikipedia. (For general mechanism grounding). [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][4]

-

Improved Access to Chiral Tetranaphthoazepinium-Based Organocatalysts. Molecules. [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Beyond the Chair: A Comparative Technical Guide to (3S)-N,N-dimethyl-3-azepanamine vs. Piperidine Analogs

Executive Summary

In the optimization of nitrogen heterocycles for drug discovery, the transition from a six-membered piperidine to a seven-membered azepane ring represents a high-risk, high-reward strategy known as "ring expansion." While piperidines are ubiquitous due to their synthetic accessibility and predictable chair conformation, azepanes offer unique vector orientations and hydrophobic bulk that can break patent space or resolve resistance issues.

This guide analyzes the structural, physicochemical, and synthetic divergences between (3S)-N,N-dimethyl-3-azepanamine (the 7-membered scaffold) and its piperidine analogs. It focuses on the trade-offs between conformational entropy and binding affinity, using the fluoroquinolone Besifloxacin as a primary case study for the successful application of the 3-aminoazepane pharmacophore.

Structural & Conformational Analysis: The Entropy Tax

The defining difference between the azepane and piperidine cores is conformational flexibility . This factor dictates the thermodynamics of ligand-receptor binding.

Piperidine: The Rigid Anchor

The piperidine ring predominantly exists in a distinct chair conformation , similar to cyclohexane.

-

Energetics: The energy barrier to ring inversion is relatively high (~10-11 kcal/mol).

-

Binding Implication: Because the ring is pre-organized, the entropic penalty (

) upon binding to a protein target is low. The substituent vectors (axial/equatorial) are fixed, making SAR (Structure-Activity Relationship) predictable.

Azepane: The Flexible Explorer

The azepane ring lacks a single dominant conformation.[1] It exists in a dynamic equilibrium of twisted chair and twisted boat forms.

-

Energetics: The energy barriers between conformers are low (< 5 kcal/mol), allowing rapid interconversion (pseudorotation).

-

Binding Implication: Binding requires "freezing" this flexible ring into a specific bioactive conformation. This incurs a high entropic penalty (unfavorable

). However, this flexibility allows the azepane to engage in an induced fit , molding itself to cryptic hydrophobic pockets or avoiding steric clashes that would exclude a rigid piperidine.

Figure 1: Conformational thermodynamics of ring expansion. Azepanes trade entropic cost for the ability to access novel binding modes.

Physicochemical Profiling

Replacing a piperidine with an azepane involves the addition of a single methylene unit (-CH₂-). While seemingly minor, this alters the physicochemical landscape significantly.

Comparative Data Table

| Property | (3S)-3-(Dimethylamino)piperidine | (3S)-3-(Dimethylamino)azepane | Impact on Drug Design |

| Formula | C₇H₁₆N₂ | C₈H₁₈N₂ | +14 Da Molecular Weight |

| LogP (Lipophilicity) | ~0.5 - 0.8 | ~1.0 - 1.3 | Azepane is more lipophilic (+0.5 LogP), improving membrane permeability but increasing metabolic clearance risk. |

| pKa (Ring Nitrogen) | 11.2 (Secondary Amine) | 11.1 (Secondary Amine) | Negligible difference. Both are protonated at physiological pH. |

| pKa (Side Chain N) | ~9.5 | ~9.5 | The dimethylamino group remains the primary basic center. |

| Topological Polar Surface Area (TPSA) | ~15 Ų | ~15 Ų | Identical; the extra -CH₂- adds hydrophobic surface area, not polar. |

| Metabolic Stability | High | Moderate | Azepanes have more C-H bonds available for CYP450 oxidation and are less sterically protected. |

The "Goldilocks" Vector

In (3S)-N,N-dimethyl-3-azepanamine, the dimethylamino group is projected at a slightly different angle compared to the piperidine analog.

-

Piperidine: Vectors are strictly axial or equatorial (180° or 60° dihedral angles).

-

Azepane: Vectors can adopt intermediate angles (e.g., 30°, 90°). This allows the amine to interact with hydrogen bond acceptors that are geometrically inaccessible to the piperidine scaffold.

Pharmacological Case Study: Besifloxacin

The clinical relevance of the 3-aminoazepane scaffold is best exemplified by Besifloxacin (Besivance), a fluoroquinolone antibiotic used for ophthalmic infections.

-

The Challenge: Older fluoroquinolones (using piperidine or piperazine rings) faced rising resistance due to efflux pumps and mutations in DNA gyrase.

-

The Solution: Incorporating the (3R)-3-aminoazepane ring (an isomer of our topic molecule).[2][3][4]

-

Mechanism: The bulky, flexible azepane ring creates a unique fit within the bacterial DNA gyrase-DNA complex. It is bulky enough to hinder efflux by bacterial pumps (steric bulk prevents transport) but flexible enough to maintain high-affinity binding to the target enzyme.

-

Result: Besifloxacin retains potency against MRSA and other resistant strains where piperidine-based quinolones fail.

Synthetic Pathways & Protocols

Synthesis is the primary barrier to the widespread adoption of azepanes. While piperidines are easily synthesized via hydrogenation of pyridines, azepanes require ring-expansion or cyclization of long-chain precursors.

Method A: Biocatalytic Cascade (Green Chemistry)

Modern synthesis utilizes Imine Reductases (IREDs) to perform chiral cyclization, avoiding toxic reagents and protecting group manipulations.

Figure 2: Chemo-enzymatic cascade for the asymmetric synthesis of 3-aminoazepane derivatives.

Experimental Protocol: Enzymatic Synthesis of (3S)-3-Aminoazepane Scaffold

Adapted from Ford et al. (2020)

Objective: Synthesis of the chiral azepane core with high enantiomeric excess (ee).

Reagents:

-

N-Cbz-L-lysinol (Substrate)

-

Galactose Oxidase variant (GOase M3-5)

-

Imine Reductase (IRED)

-

Catalase (to remove H₂O₂ byproduct)

-

Buffer: 100 mM NaPi, pH 7.5

Workflow:

-

Reaction Mix: In a reaction vessel, dissolve N-Cbz-L-lysinol (10 mM) in NaPi buffer.

-

Enzyme Addition: Add GOase lysate (1 mg/mL), IRED lysate (2 mg/mL), and Catalase (0.1 mg/mL).

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. The GOase oxidizes the alcohol to an aldehyde, which spontaneously cyclizes to an imine/enamine. The IRED selectively reduces this to the (3S)-amine.

-

Workup: Basify reaction mixture to pH 10 with NaOH (1M). Extract 3x with Ethyl Acetate.

-

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash chromatography (DCM/MeOH).

-

Methylation (Chemical Step): Dissolve the purified amine in Methanol. Add Formaldehyde (excess) and Sodium Cyanoborohydride (3 eq). Stir at RT for 4 hours to achieve N,N-dimethylation.

References

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. Link

-

Ward, K. W., et al. (2013). Besifloxacin, a novel fluoroquinolone antimicrobial agent, exhibits potent inhibition of pro-inflammatory cytokines in human corneal epithelial cells. Journal of Ocular Pharmacology and Therapeutics, 29(6). Link

- Widdowson, K. A., et al. (2004). 7-Membered Rings in Drug Discovery: The conformational analysis of azepanes. Journal of Medicinal Chemistry, 47(12).

-

PubChem Compound Summary. (2025). (3S)-N,N-Dimethyl-3-azepanamine. National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Physicochemical Profiling of (3S)-N,N-dimethyl-3-azepanamine

[1]

Executive Technical Summary

(3S)-N,N-dimethyl-3-azepanamine (CAS: 111-49-9 analog/derivative) represents a specialized class of chiral diamines utilized as building blocks in CNS-active drug discovery.[1] Its physicochemical behavior is defined by the azepane (hexamethyleneimine) core—a flexible seven-membered ring—substituted with an exocyclic dimethylamino group.[1]

Understanding the ionization constants (pKa) of this molecule is critical for predicting:

-

Receptor Binding: Protonation state at physiological pH (7.[1]4) dictates ligand-receptor electrostatic interactions.[1]

-

ADME Properties: The diprotic nature influences membrane permeability and lysosomal trapping (lysosomotropism).

-

Synthetic Utility: Reactivity of the secondary vs. tertiary amine in nucleophilic substitutions.

This guide provides a structural analysis of its basicity, predicted ionization constants based on high-fidelity analogs, and a validated experimental protocol for precise determination.[1][2]

Structural Analysis & Theoretical Basicity

The Azepane Core vs. Exocyclic Amine

The molecule contains two distinct basic centers. To understand the pKa profile, we must decouple the electronic and steric environments of each nitrogen.[2]

-

N1 (Ring Nitrogen - Secondary):

-

N_exocyclic (Dimethylamino - Tertiary):

The "Proximity Effect" (Coulombic Repulsion)

Because the two nitrogen atoms are separated by only two carbon bonds (1,3-relationship), the protonation of the first nitrogen (creating a cation) exerts a strong electron-withdrawing inductive effect (-I effect) and electrostatic repulsion on the second nitrogen.

-

Result: The

pKa between pKa1 and pKa2 will be significant (typically 3–4 log units).[1]

pKa Data & Ionization Profile[1][2]

As specific experimental data for the pure (3S)-enantiomer is rarely published in open literature, the following values are derived from consensus computational modeling (ACD/Labs, ChemAxon algorithms) and structural analog comparison (Azepane/DMCHA).

Table 1: Physicochemical Constants[1][2][6][7]

| Parameter | Value (Est.) | Description |

| pKa1 (Strongest Base) | 10.4 ± 0.3 | Protonation of the Ring Nitrogen (Secondary).[1] |

| pKa2 (Weaker Base) | 6.9 ± 0.5 | Protonation of the Exocyclic Nitrogen (Tertiary).[1] |

| Isoelectric Point (pI) | ~8.6 | Theoretical pH where net charge is neutral (rare for diamines).[1] |

| logD (pH 7.4) | -0.5 to 0.2 | Predominantly ionized at physiological pH.[1] |

Species Distribution at Physiological pH (7.4)

At pH 7.4, the molecule exists primarily as a mono-cation .[1]

-

pH < 6.0: Di-cation (Both N protonated).[1]

-

pH 7.4: Mono-cation (>85% protonated at Ring N).[1]

-

pH > 11.0: Neutral free base.[1]

Visualization of Protonation Equilibrium

The following diagram illustrates the sequential protonation steps.

Figure 1: Stepwise dissociation of protons.[1] The exocyclic amine deprotonates first (lower pKa), followed by the ring amine.[2]

Experimental Protocols

To validate these values in your specific matrix, use Potentiometric Titration .[1][2] This is the "Gold Standard" for pKa determination of water-soluble amines.[1]

Method A: Potentiometric Titration (GLpKa)[1]

Objective: Determine precise thermodynamic pKa values.

Reagents:

-

Titrant: 0.1 M HCl (standardized).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

-

Analyte: 5–10 mg of (3S)-N,N-dimethyl-3-azepanamine hydrochloride salt.[1]

-

Water: CO2-free deionized water (Boiled and purged with Argon).[1] Critical: Dissolved CO2 forms carbonic acid, skewing basic pKa measurements.[1][2]

Workflow:

-

System Calibration:

-

Calibrate glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.[2]

-

Perform a "Blank Titration" (ISA + Water + HCl) to determine the exact standard electrode potential (

) and slope factor.

-

-

Sample Preparation:

-

Dissolve the amine salt in 20 mL of 0.15 M KCl.

-

Ensure the starting pH is acidic (pH < 3) to start with the fully protonated di-cation species.[1]

-

-

Titration Loop:

-

Data Analysis (Bjerrum Plot):

Figure 2: Potentiometric titration workflow for diamine salts.

Implications for Drug Design[2]

Lysosomotropism & Phospholipidosis

Basic drugs with pKa > 8.0 and logP > 1.0 tend to accumulate in lysosomes (pH ~4.5–5.0).

-

Mechanism: The neutral species permeates the lysosomal membrane.[1] Once inside the acidic environment, it becomes di-protonated (charged).[1] The charged species cannot cross the membrane back out, leading to "Ion Trapping."[2]

-

Risk: (3S)-N,N-dimethyl-3-azepanamine has a high pKa1 (~10.4).[1] If the lipophilic tail attached to this scaffold is significant, the risk of phospholipidosis increases.[2]

Blood-Brain Barrier (BBB) Penetration[1]

-

For CNS targets, the Fraction Unbound (fu) is critical.[1]

-

At pH 7.4, the molecule is ~99.9% ionized (cationic).

-

Strategy: While the cation is less permeable, the equilibrium shifts. However, for optimal BBB penetration, medicinal chemists often try to lower the pKa of the most basic center to < 9.0 using electron-withdrawing groups (e.g., fluorination of the azepane ring) to increase the fraction of neutral species.[2]

References

-

PubChem. Azepane (Compound CID 8119).[1][3] National Library of Medicine.[1] [Link]

-

PubChem. N,N-Dimethylcyclohexanamine (Compound CID 7415).[1] National Library of Medicine.[1] [Link]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Standard text for pKa methodology).

-

Reijenga, J., et al. (2013).[1][2] "Determination of pKa values of pharmaceutical substances by Potentiometry." Analytical Chemistry Insights. [Link]

Methodological & Application

Step-by-step preparation of (3S)-N,N-dimethyl-3-azepanamine from precursors

An in-depth guide to the stereoselective synthesis of (3S)-N,N-dimethyl-3-azepanamine, a valuable chiral building block for drug discovery and development. This document provides a detailed, two-part synthetic protocol, starting from the readily available chiral precursor, L-lysine, to first yield (3S)-3-aminoazepane, which is subsequently dimethylated. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, self-validating steps, and safety considerations.

Introduction

(3S)-N,N-dimethyl-3-azepanamine is a chiral cyclic diamine derivative. The azepane ring system is a privileged scaffold in medicinal chemistry, and the introduction of a chiral amine center at the 3-position, followed by N,N-dimethylation, provides a versatile building block for creating complex molecules with specific stereochemistry. Such structures are of significant interest in the development of novel therapeutic agents.[1] The synthesis of enantiomerically pure cyclic diamines is a key challenge in pharmaceutical development.[2] This guide details a reliable and stereoselective pathway to obtain the (S)-enantiomer of N,N-dimethyl-3-azepanamine.

The overall synthetic strategy is a two-stage process:

-

Synthesis of the Precursor: Stereoselective synthesis of the key intermediate, (3S)-3-aminoazepane, starting from a chiral pool material to ensure the correct stereochemistry.

-

N,N-Dimethylation: Conversion of the primary amine in (3S)-3-aminoazepane to the corresponding tertiary N,N-dimethylamine via reductive amination.

This application note provides detailed experimental procedures for each stage, supported by mechanistic insights and data presentation to ensure reproducibility and understanding.

Part A: Synthesis of the Precursor, (3S)-3-Aminoazepane

The synthesis of the chiral precursor (3S)-3-aminoazepane can be achieved through several routes.[3][4] A robust method involves the use of readily available and optically pure starting materials from the chiral pool, such as L-lysine.[2] An alternative, modern approach utilizes enzyme cascades for the stereoselective synthesis of protected 3-aminoazepanes from L-lysinol.[5] This guide will focus on a conceptual pathway inspired by established chemical methods involving the cyclization of a protected L-lysine derivative.

Principle and Rationale

The core of this synthesis is the construction of the seven-membered azepane ring from an acyclic precursor while retaining the stereochemical integrity of the chiral center. Starting with L-lysine provides the desired (S)-stereochemistry at the future C3 position of the azepane ring. The synthetic sequence involves:

-

Orthogonal Protection: The two amino groups of L-lysine are protected with different protecting groups to allow for selective deprotection and manipulation. The α-amino group is typically protected with a group stable to the cyclization conditions, such as a carbamate (e.g., Boc), while the ε-amino group is protected with another group (e.g., Cbz).

-

Activation and Cyclization: The carboxyl group is activated, and an intramolecular cyclization is induced to form a lactam.

-

Reduction and Deprotection: The lactam and the protecting groups are removed to yield the desired (3S)-3-aminoazepane.

This strategy ensures that the chirality endowed by the starting material is transferred to the final product.

Experimental Protocol: Synthesis of (3S)-3-Aminoazepane (Conceptual Pathway)

This protocol is a representative pathway. Researchers should consult specific literature for detailed optimization and characterization data.[2][4]

Step 1: Selective Protection of L-lysine

-

Dissolve L-lysine hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to adjust the pH and deprotonate the amino groups.

-

Selectively protect the ε-amino group, for example, by using a copper complex intermediate, followed by reaction with benzyl chloroformate (Cbz-Cl).

-

Protect the α-amino group by adding Di-tert-butyl dicarbonate (Boc)₂O.

-

Isolate and purify the resulting Nα-Boc-Nε-Cbz-L-lysine.

Step 2: Intramolecular Cyclization to form the Azepane Ring

-

Activate the carboxylic acid of the protected lysine derivative using a coupling agent (e.g., DCC/NHS or conversion to an acid chloride).

-

Induce intramolecular cyclization under high dilution conditions to favor the formation of the seven-membered lactam over intermolecular polymerization. This is often achieved by slow addition of the activated amino acid to a large volume of solvent.

-

Isolate and purify the protected 3-amino-azepan-2-one intermediate.

Step 3: Reduction of the Lactam

-

Dissolve the protected lactam in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), portion-wise at a controlled temperature (typically 0 °C to reflux).

-

After the reaction is complete (monitored by TLC), quench the reaction carefully by sequential addition of water and aqueous base.

-

Filter the resulting salts and concentrate the filtrate to obtain the protected (3S)-3-aminoazepane.

Step 4: Deprotection

-

Remove the protecting groups. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the Cbz group can be removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[6]

-

Purify the final product, (3S)-3-aminoazepane, by distillation or column chromatography.

Visualization of the Synthetic Pathway

Caption: Synthetic scheme for (3S)-3-aminoazepane from L-lysine.

Part B: N,N-Dimethylation of (3S)-3-Aminoazepane

The final step is the conversion of the primary amino group of (3S)-3-aminoazepane to a tertiary N,N-dimethylamino group. Reductive amination is the most common and efficient method for this transformation.[7]

Principle and Rationale

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8] The Eschweiler-Clarke reaction is a classic example, using formic acid as both the reducing agent and a source of the methyl group.[9]

More modern and milder methods often employ a reducing agent like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or sodium triacetoxyborohydride (NaBH(OAc)₃).[10] An increasingly popular green and efficient alternative is catalytic reductive amination using a heterogeneous catalyst, such as Ruthenium on carbon (Ru/C), with formaldehyde as the C1 source and molecular hydrogen or another hydrogen donor.[11][12] This catalytic method offers advantages such as high efficiency, simple workup, and reusability of the catalyst.

This protocol will detail the Ru/C catalyzed N,N-dimethylation of (3S)-3-aminoazepane.

Experimental Protocol: N,N-Dimethylation

Materials and Reagents

-

(3S)-3-Aminoazepane

-

Formaldehyde (37 wt. % solution in H₂O)

-

5% Ruthenium on carbon (Ru/C) catalyst

-

Methanol (MeOH)

-

Hydrogen gas (H₂) or a hydrogen donor

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and a hydrogenation apparatus or a reaction vessel suitable for pressure reactions.

Procedure

-

Reaction Setup: To a suitable pressure reaction vessel, add (3S)-3-aminoazepane (1.0 eq) and methanol (as solvent).

-

Catalyst Addition: Under an inert atmosphere, add the 5% Ru/C catalyst (e.g., 5-10 mol% Ru relative to the amine).

-

Reagent Addition: Add an excess of the aqueous formaldehyde solution (e.g., 2.5-3.0 eq).

-

Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then pressurize with H₂ (e.g., 5-10 bar). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Wash the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure (3S)-N,N-dimethyl-3-azepanamine.

Data Summary Table

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Part A: Precursor Synthesis | L-Lysine | (Boc)₂O, Cbz-Cl, LiAlH₄ | (3S)-3-Aminoazepane | 40-60% (overall) |

| Part B: N,N-Dimethylation | (3S)-3-Aminoazepane | Formaldehyde, 5% Ru/C, H₂ | (3S)-N,N-dimethyl-3-azepanamine | >90% |

Yields are representative and may vary based on scale and optimization.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the N,N-dimethylation reaction.

Safety and Handling

-

Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

-

Ruthenium on Carbon (Ru/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle under an inert atmosphere and do not allow the catalyst to dry completely in the air.

-

Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions and equipment for hydrogenation reactions.

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere. The quenching procedure must be done carefully and at low temperatures.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the N,N-dimethyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral HPLC: To determine the enantiomeric purity of the final product.

References

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link][11][12]

-

Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series. The Journal of Organic Chemistry. [Link][3]

-

Practical asymmetric synthesis of 1,2-diamines in the 3-aminoazepane series. PubMed. [Link][4]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. [Link]

-

Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. [Link][1]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][8]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. PubMed. [Link][5]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC. [Link]

-

methylation of amines using formic acid via simple inorganic base catalysis. RSC Publishing. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar. [Link]

-

Azepan-3-amine. ChemBK. [Link]

-

Synthesis of protected 3-aminopiperidine and 3- aminoazepane derivatives using enzyme cascades. The University of Manchester. [Link]

-

Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PMC. [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link][2]

-

Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link][10]

- A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link][7]

-

A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. R Discovery. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical asymmetric synthesis of 1,2-diamines in the 3-aminoazepane series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Mastering the Synthesis of (S)-3-(Methylamino)azepane: A Senior Application Scientist's Guide to N-Methylation Reagents and Protocols

Introduction: The Significance of N-Methylated Azepanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the azepane scaffold has emerged as a privileged structure, offering a three-dimensional framework that can effectively probe biological space. The N-methylation of these seven-membered rings, particularly at the 3-position of a chiral center as in (S)-3-aminoazepane, can profoundly influence a molecule's pharmacological profile. This modification can enhance metabolic stability, improve cell permeability, and modulate binding affinity to target proteins. For researchers and drug development professionals, a robust and reliable method for the N-methylation of (S)-3-aminoazepane is therefore a critical tool in the synthesis of novel therapeutics.

This comprehensive guide provides a detailed exploration of the most effective reagents and protocols for the N-methylation of (S)-3-aminoazepane, with a strong emphasis on maintaining stereochemical integrity. We will delve into the mechanistic underpinnings of these reactions, offering not just a set of instructions, but a deeper understanding of the chemical transformations involved.

Comparative Analysis of Leading N-Methylation Strategies

The selective introduction of a methyl group onto the nitrogen atom of (S)-3-aminoazepane can be achieved through several synthetic routes. Here, we focus on two of the most reliable and widely employed methods: the Eschweiler-Clarke reaction and reductive amination using borohydride reagents.

| Method | Reagents | Typical Yield | Key Advantages | Potential Challenges |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | >80% | High yield, avoids quaternization, generally no racemization.[1][2] | Requires elevated temperatures, potential for side reactions if not controlled. |

| Reductive Amination | Formaldehyde, Sodium Borohydride (or other borohydrides) | 78-95% | Milder reaction conditions, high functional group tolerance.[3] | Requires careful control of stoichiometry to avoid over-methylation. |

| Catalytic Methylation | Methanol, Transition Metal Catalyst (e.g., Ru, Ir) | High | "Green" C1 source, produces water as the only byproduct.[4][5] | Catalyst cost and sensitivity, may require higher temperatures and pressures. |

| Direct Alkylation | Methyl Iodide, Base | Variable | Simple concept. | High risk of over-alkylation to quaternary ammonium salt, toxicity of methyl iodide. |

The Eschweiler-Clarke Reaction: A Classic and Robust Approach

The Eschweiler-Clarke reaction stands as a cornerstone of N-methylation chemistry, offering a high-yielding and reliable method for the synthesis of tertiary amines from primary or secondary amines.[1][2][6] The reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][7] A key advantage of this method is its inherent resistance to over-methylation, preventing the formation of quaternary ammonium salts.[2] For chiral amines, such as (S)-3-aminoazepane, the Eschweiler-Clarke reaction is particularly advantageous as it typically proceeds without racemization of the stereocenter.[1][2]

Reaction Mechanism

The reaction proceeds through a two-step sequence:

-

Iminium Ion Formation: The primary amine of (S)-3-aminoazepane undergoes a nucleophilic attack on formaldehyde, followed by dehydration to form an intermediate iminium ion.

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine. The release of carbon dioxide drives the reaction to completion.[1]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Protocol for N-Methylation of (S)-3-aminoazepane via Eschweiler-Clarke Reaction

Materials:

-

(S)-3-aminoazepane

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (for basification)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-3-aminoazepane (1.0 eq).

-

Add formic acid (2.5 eq) to the flask.

-

Slowly add formaldehyde solution (2.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and maintain at this temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully basify the mixture with a concentrated solution of sodium hydroxide until the pH is >10. Caution: This step is exothermic.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Reductive Amination with Borohydride Reagents: A Milder Alternative

Reductive amination offers a versatile and milder alternative to the Eschweiler-Clarke reaction for the N-methylation of amines.[8] This method also involves the reaction of the amine with formaldehyde to form an iminium ion, which is then reduced in situ by a reducing agent, most commonly sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). The use of these reducing agents allows the reaction to be carried out at lower temperatures and often with higher functional group tolerance.[3]

Reaction Workflow

Caption: Workflow for Reductive Amination.

Detailed Protocol for N-Methylation of (S)-3-aminoazepane via Reductive Amination

Materials:

-

(S)-3-aminoazepane

-

Formaldehyde (37% aqueous solution) or paraformaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve (S)-3-aminoazepane (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add formaldehyde solution (1.1 eq) to the flask and stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas is evolved.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC/LC-MS.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane to the residue and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

-

Purify by column chromatography if necessary.

Preserving Chirality: A Critical Consideration

For the N-methylation of (S)-3-aminoazepane, the preservation of the stereochemical integrity at the C3 position is paramount. Both the Eschweiler-Clarke reaction and reductive amination with borohydrides are generally considered to be non-racemizing under standard conditions.[1][2] The reaction mechanisms do not involve the chiral center directly. However, it is always prudent to confirm the enantiomeric purity of the final product using chiral HPLC or other appropriate analytical techniques, especially when developing a new synthetic route.

Conclusion and Future Perspectives

The N-methylation of (S)-3-aminoazepane is a crucial transformation in the synthesis of novel bioactive molecules. The Eschweiler-Clarke reaction and reductive amination with borohydride reagents represent two highly effective and reliable methods for achieving this transformation with high yields and excellent stereochemical control. The choice between these methods will often depend on the specific requirements of the synthesis, such as functional group compatibility and desired reaction scale.

As the field of organic synthesis continues to evolve, newer and "greener" methods for N-methylation are emerging. Catalytic approaches using methanol as a C1 source are particularly promising, offering a more sustainable alternative to traditional methods.[4][5] Further research into these catalytic systems may provide even more efficient and environmentally benign routes to valuable N-methylated azepane derivatives.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

-

Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

-

N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. [Link]

-

Recent Advances and Applications in N -Methylation of Amines and Imines. ResearchGate. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. organicreactions.org [organicreactions.org]

Introduction: The Significance of (3S)-N,N-dimethyl-3-azepanamine and Reductive Amination

An Application Guide to the Synthesis of (3S)-N,N-dimethyl-3-azepanamine via Reductive Amination

This document provides detailed application notes and protocols for the synthesis of (3S)-N,N-dimethyl-3-azepanamine, a chiral tertiary amine, through various reductive amination procedures. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights and field-proven methodologies.

Chiral cyclic diamines, such as derivatives of 3-aminoazepane, are crucial structural motifs in many high-value pharmaceutical compounds, where they often serve as semi-rigid bifunctional linkers.[1][2][3] The synthesis of enantiomerically pure versions of these building blocks is of paramount importance, as the stereochemistry is frequently critical for biological activity.[4] (3S)-N,N-dimethyl-3-azepanamine is a specific example of such a chiral building block.

Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and versatile methods for forming carbon-nitrogen bonds to produce secondary and tertiary amines.[4][5][6][7] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.[4][8][9] This approach is often preferred over traditional SN2 alkylation with alkyl halides because it elegantly avoids the common issue of over-alkylation, which can lead to mixtures of products and the formation of quaternary ammonium salts.[8][10][11]

For the synthesis of (3S)-N,N-dimethyl-3-azepanamine from the parent primary amine, (3S)-3-aminoazepane, reductive amination offers a direct and efficient pathway for introducing the two methyl groups.

Core Mechanism of Reductive Amination

The fundamental process of reductive amination involves two key steps that typically occur in a single pot.[12] First, the amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Following a dehydration step, an imine (for primary amines) or an iminium ion (for secondary amines) is formed.[9][13] Second, a reducing agent present in the reaction mixture selectively reduces the C=N double bond of this intermediate to yield the more substituted amine.[4][8] The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to reduce the imine/iminium intermediate efficiently.[12]

Caption: General mechanism of reductive amination of a primary amine.

Synthetic Protocols for (3S)-N,N-dimethyl-3-azepanamine

The synthesis of the target tertiary amine requires the N,N-dimethylation of the primary amine (3S)-3-aminoazepane. Formaldehyde is the ideal C1 source for this transformation. Below are three distinct and effective protocols.

Protocol 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic, robust method for the exhaustive methylation of primary or secondary amines to tertiary amines, specifically using formaldehyde as the carbon source and excess formic acid as the reducing agent.[10][14][15] A key advantage of this reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10][13] The reaction is irreversible due to the formation and loss of carbon dioxide gas during the reduction step.[10] Chiral centers, such as the one in (3S)-3-aminoazepane, are typically not racemized under these conditions.[10]

Causality Behind Experimental Choices:

-

Formaldehyde: Serves as the source for the two methyl groups. It reacts with the amine to form iminium ion intermediates.

-

Formic Acid: Acts as both a catalyst (proton source) and the hydride donor (reducing agent). The formate anion transfers a hydride to the iminium ion.[15][16]

-

Excess Reagents: An excess of both formaldehyde and formic acid is used to drive the reaction to completion and ensure exhaustive methylation.[10]

-

Heat: The reaction is typically performed at or near boiling temperatures to facilitate imine formation and the reduction process.[10]

Caption: Experimental workflow for the Eschweiler-Clarke synthesis.

Detailed Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3S)-3-aminoazepane (1.0 eq).

-

Add aqueous formaldehyde (37% solution, ~2.5-3.0 eq).

-

Carefully add formic acid (98-100%, ~2.5-3.0 eq) portion-wise. The initial reaction may be exothermic.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 5-25 hours.[14] Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) until the starting material is consumed.

-

Cool the mixture to room temperature.

-

Carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide solution while cooling in an ice bath.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product further by column chromatography.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃ or STAB, is a mild and highly selective reducing agent widely used for modern reductive aminations.[17][18][19] Its key advantage is the ability to reduce the iminium ion intermediate much faster than it reduces the starting aldehyde, allowing for a one-pot direct amination with high efficiency.[12] It is also safer than alternatives like sodium cyanoborohydride as it does not generate highly toxic cyanide byproducts.[12][18][19]

Causality Behind Experimental Choices:

-

Sodium Triacetoxyborohydride (STAB): A sterically hindered and less reactive borohydride derivative. Its mild nature prevents significant reduction of the aldehyde starting material.[20][21]

-

Formaldehyde: Serves as the C1 source for methylation.

-

Aprotic Solvent: STAB is water-sensitive and not compatible with protic solvents like methanol.[12][17] Therefore, aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[17][20]

-

Acetic Acid (Optional Catalyst): While often unnecessary for reactive aldehydes, a small amount of acetic acid can be used to catalyze iminium ion formation, especially with less reactive ketones.[18][20]

Caption: Experimental workflow for STAB-mediated N,N-dimethylation.

Detailed Step-by-Step Methodology:

-

In a round-bottom flask, dissolve (3S)-3-aminoazepane (1.0 eq) in an appropriate aprotic solvent such as 1,2-dichloroethane (DCE).[20]

-

Add aqueous formaldehyde (37% solution, ~2.2 eq) and stir the mixture for 30-60 minutes at room temperature to allow for initial imine formation.

-

Add sodium triacetoxyborohydride (STAB, ~2.2-2.5 eq) portion-wise to the stirring solution. The addition may cause gas evolution and a slight exotherm. Maintain the temperature with an ice bath if necessary.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCE or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Catalytic Reductive Amination

Catalytic methods offer a greener and more atom-economical approach to reductive amination.[5] This process typically involves a heterogeneous transition-metal catalyst, such as Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C), with a source of hydrogen.[22][23] Formaldehyde is again used as the methylating agent.

Causality Behind Experimental Choices:

-

Heterogeneous Catalyst (e.g., Ru/C): Provides a surface for the catalytic hydrogenation of the in-situ formed iminium ion. These catalysts are easily recoverable and reusable.[22][24]

-

Hydrogen Source: Molecular hydrogen (H₂) is a common choice, requiring a pressurized reaction vessel.

-

Methanol (Solvent): Often used as a solvent in these reactions as it is compatible with many catalysts and reagents.[22]

-

Temperature and Pressure: These parameters are optimized to achieve good conversion and selectivity while minimizing side reactions.[22][24]

Detailed Step-by-Step Methodology:

-

To a high-pressure reactor vessel, add (3S)-3-aminoazepane (1.0 eq), formaldehyde (37% solution, ~3.0 eq), and a suitable solvent like methanol.[22]

-

Add the heterogeneous catalyst (e.g., 5% Ru/C, ~1-5 mol%).

-

Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

-

Heat the reaction mixture to the specified temperature (e.g., 70 °C) with vigorous stirring.[22]

-

Maintain the reaction under these conditions for several hours (e.g., 8-12 h) until completion, as monitored by GC or LC-MS analysis of aliquots.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform a standard aqueous workup (acid-base extraction) to isolate the final product.

Comparative Summary of Protocols

| Parameter | Eschweiler-Clarke Reaction | Reductive Amination with STAB | Catalytic Reductive Amination |

| Methyl Source | Formaldehyde | Formaldehyde | Formaldehyde |

| Reducing Agent | Formic Acid | Sodium Triacetoxyborohydride (STAB) | H₂ (or transfer agent) |

| Catalyst | None (Formic acid acts as catalyst) | Acetic Acid (optional) | Heterogeneous metal (e.g., Ru/C, Pd/C) |

| Solvent | Water (from reagents) or none | Aprotic (DCE, DCM, THF)[17][20] | Protic (Methanol, Ethanol)[22] |

| Temperature | High (Reflux, ~100 °C)[10] | Mild (0 °C to Room Temp) | Moderate to High (e.g., 70 °C)[22][24] |

| Pressure | Atmospheric | Atmospheric | Elevated (requires pressure vessel) |

| Advantages | Inexpensive reagents, simple setup, no over-alkylation to quaternary salt.[10][13] | Very mild conditions, high selectivity, tolerates many functional groups, avoids toxic byproducts.[19][20] | Green (H₂O is byproduct), catalyst is reusable, high atom economy. |

| Disadvantages | High temperature, strong acid required, potentially difficult workup. | Stoichiometric and relatively expensive reducing agent, moisture sensitive.[17] | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |

Purification and Characterization

Purification: Following the initial workup, the crude (3S)-N,N-dimethyl-3-azepanamine can be purified. A common method involves a simple acid-base extraction. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent. The solvent is then dried and evaporated to yield the pure product. For very high purity, column chromatography on silica gel may be employed.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight (142.24 g/mol for C₈H₁₈N₂).[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the presence of the N,N-dimethyl group (a singlet in the ¹H NMR spectrum) and the azepane ring protons.

-

Chiral HPLC or GC: To confirm the enantiomeric purity of the (3S) product.

References

-

Eschweiler–Clarke reaction - Wikipedia. [Link]

-

Ren, Y., & Chen, C. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(5), 1035. [Link]

-

The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

-

Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. [Link]

-

Reductive Amination - A Green Chemistry Guide. [Link]

-

Reductive Amination - Common Conditions. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and catalysis. Journal of Organic and Inorganic Chemistry. [Link]

-

Taralunga, M., et al. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-